molecular formula C12H14N2O4S4 B1223590 1,4-Bis(thiophen-2-ylsulfonyl)piperazine

1,4-Bis(thiophen-2-ylsulfonyl)piperazine

Cat. No.: B1223590
M. Wt: 378.5 g/mol
InChI Key: NEPNMHLSBDWWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(thiophen-2-ylsulfonyl)piperazine is a piperazine derivative featuring two thiophene sulfonyl groups symmetrically substituted at the 1,4-positions of the piperazine ring. Piperazine derivatives are widely studied for their therapeutic versatility, including antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

Molecular Formula

C12H14N2O4S4

Molecular Weight

378.5 g/mol

IUPAC Name

1,4-bis(thiophen-2-ylsulfonyl)piperazine

InChI

InChI=1S/C12H14N2O4S4/c15-21(16,11-3-1-9-19-11)13-5-7-14(8-6-13)22(17,18)12-4-2-10-20-12/h1-4,9-10H,5-8H2

InChI Key

NEPNMHLSBDWWTD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

1,4-Bis(4-fluorophenylsulfonyl)piperazine

  • Structure : Features 4-fluorophenyl sulfonyl groups instead of thiophene sulfonyl.
  • Pharmacological Activity : Demonstrated potent DPP-4 inhibitory activity (19–30% inhibition at 100 µM) and significant hypoglycemic effects in streptozotocin-induced diabetic mice, reducing blood glucose levels via interactions with DPP-4 residues (e.g., R125, E205) .

1,4-Bis(3-aminopropyl)piperazine

  • Structure: Substituted with aliphatic aminopropyl groups.
  • Applications: Used in nanoparticle templating for transgene delivery due to tertiary amines facilitating solvation and nucleation . Also serves as a precursor for antimalarial derivatives (e.g., N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine) with improved selectivity indices against Plasmodium falciparum .
  • Key Difference : The absence of sulfonyl groups limits enzyme-targeting capabilities but enhances cationic character for nucleic acid interactions.

Poly(1,4-bis(methacryloyl)piperazine)

  • Structure : Methacryloyl substituents enable polymerization.
  • Synthesis: Produced via solvent-free condensation using maghnite catalysts (72% monomer yield), emphasizing green chemistry .
  • Applications : Functional polymers for chromatography and cross-linking agents, contrasting with sulfonamide derivatives’ pharmacological focus .

1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine

  • Structure : Dithiocarboxypropionyl groups confer sulfur-rich coordination sites.
  • Pharmacological Activity : Exhibited 44–90% inhibition against HL-60 leukemia cells at 10 µM, highlighting sulfur’s role in enhancing cytotoxicity .
  • Key Difference : Dithiocarbamate moieties offer metal-chelating properties absent in sulfonamide derivatives.

Pharmacological and Functional Comparisons

Enzyme Inhibition

  • 1,4-Bis(4-fluorophenylsulfonyl)piperazine : Targets DPP-4, critical in diabetes management .
  • 1,4-Bis(thiophen-2-ylsulfonyl)piperazine : Thiophene’s electron-rich rings may enhance interactions with cysteine or histidine residues in proteases or kinases.

Antimicrobial and Anticancer Activity

  • 1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine: Selective against HL-60 cells, likely via redox modulation .
  • Piperazine-thiazoline hybrids : Micromolar kinase inhibition (e.g., DYRK1A IC$_{50}$ = 41 nM) via H-bonding and hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Bis(thiophen-2-ylsulfonyl)piperazine

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